molecular formula C13H9NO2 B8742711 3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile CAS No. 474024-38-9

3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile

Cat. No. B8742711
CAS RN: 474024-38-9
M. Wt: 211.22 g/mol
InChI Key: LOFHCHIYFDFUNK-UHFFFAOYSA-N
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Description

3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile is a useful research compound. Its molecular formula is C13H9NO2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

474024-38-9

Product Name

3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

3-(1,3-dioxolan-2-ylidene)indene-1-carbonitrile

InChI

InChI=1S/C13H9NO2/c14-8-9-7-12(13-15-5-6-16-13)11-4-2-1-3-10(9)11/h1-4,7H,5-6H2

InChI Key

LOFHCHIYFDFUNK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C2C=C(C3=CC=CC=C32)C#N)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tricyclohexylphosphine (536 mg, 1.91 mmol) in tetrahydrofuran (25 mL) was charged with palladium (II) acetate (287 mg, 1.27 mmol) under nitrogen. After 1 hour the reaction mixture was cooled to 0° C. and charged with sodium tert-butoxide (31.6 g, 319 mmol). After 5 minutes a solution of 2-bromo-phenylacetonitrile (25.0 g, 128 mmol) and β-ethoxyacrylic acid ethyl ester (18.4 mL, 128 mmol) in tetrahydrofuran (75 mL) was added dropwise over 15 minutes. The reaction was heated to 60° C. After 2 hours 30 minutes the reaction mixture was cooled to room temperature and charged with ethylene glycol (200 mL) over 5 minutes and then charged with sulfuric acid (18.8 M, 36 mL) added dropwise over 15 minutes. After 15 hours the reaction was diluted with water (90 ml) and a solid product was filtered through a glass frit. The solid was dried under vacuum affording 3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile (21.6 g, 102 mmol, 80%) as a light tan solid. The crude material was slurried in isopropanol (50 mL) for 2 hours, filtered and dried under vacuum affording 3-[1,3]dioxolan-2-ylidene-3H-indene-1-carbonitrile (20.8 g, 98.5 mmol, 77%) as a light tan solid. 1H NMR (400 MHz, d6-DMSO) δ 7.75 (s, 1H), 7.74 (d, 1H, J=7.9), 7.50 (d, 1H, J=7.1), 7.22 (m, 2H), 4.97 (t, 2H, J=7.8), 4.85 (t, 2H, J=7.8); 13C NMR (100 MHz, d6-DMSO) 167.4, 136.7, 135.7, 133.1, 124.7, 123.9, 121.1, 119.4, 118.1, 97.8, 92.7, 71.1, 69.9; mp (decomposition) 228° C.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
287 mg
Type
catalyst
Reaction Step Six
Quantity
536 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Ethyl 3-ethoxyacrylate (36.9 kg, 255.0 moles), 2-bromophenyl acetonitrile (50 kg, 255. 1 moles), and tetrahydrofuran (57 L) were combined in reactor 1 and the resultant solution was stirred at 25° C. until needed (4 hours.). Palladium II acetate (1.3 kg, 5.7 moles), tricyclohexylphosphine (1.9 kg, 6.7 moles), and tetrahydrofuran (148 L) were combined in reactor 2 and the resultant mixture was stirred for 30 minutes at 25° C. The mixture was then cooled to 5° C. and sodium t-butoxide (61.3 kg, 637.7 moles ) was added to reactor 2 at 5° C. The resulting mixture was warmed to 15° C. and stirred for 15 minutes and then cooled back to 5° C. The contents in reactor 1 were then slowly charged to reactor 2 over 2 hours. at 10° C. and then the contents in reactor 2 were stirred for 15 minutes at 10° C. Reactor 2 was then slowly heated to 60° C. at a rate of 8 to 2° C. per hour (5 hours.) and then held at 60° C. for 4 hours. The reaction was then cooled to 5° C. and ethylene glycol was added at 5° C. The Tetrahydrofuran in the reaction was then distilled off. The reaction was again cooled to 10° C. and sulfuric acid (88.4 kg) added over 1.5 hours at 10° C. The reaction was heated to 40° C. at a rate of 8 to 12° C. per hour (3 hours) and held at 40° C. for 8 hours. The reaction was cooled to 10° C. and ammonium hydroxide (44.8 kg) and water (201 L) were added. The slurry was warmed to 20° C. and granulated for 2 hours. The solid was filtered and washed with water (61 L). The crude solid was recharged to the reactor and water (220 L) added. The slurry was granulated at 20° C. for 4.5 hours and then filtered. The filter cake was washed with water (61 L) and the product dried at 55° C.
Quantity
36.9 kg
Type
reactant
Reaction Step One
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
57 L
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
61.3 kg
Type
reactant
Reaction Step Four
Quantity
1.9 kg
Type
reactant
Reaction Step Five
Quantity
1.3 kg
Type
catalyst
Reaction Step Five
Quantity
148 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six

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